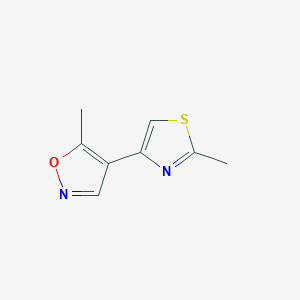

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole is a heterocyclic compound that features both thiazole and oxazole rings

Mecanismo De Acción

Target of Action

The primary target of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole, also known as MTEP, is the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability and transmitter release .

Mode of Action

MTEP acts as a selective antagonist of the mGluR5 receptor . By binding to this receptor, MTEP inhibits the activation of mGluR5, thereby modulating the effects of glutamate, the major excitatory neurotransmitter in the central nervous system .

Biochemical Pathways

The antagonism of mGluR5 by MTEP affects several biochemical pathways. It leads to significant reductions in the expression of the NR1 subunit of the N-methyl-D-aspartate receptor and the GluR2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor in the cingulate cortex . This modulation of glutamate receptor expression can influence various physiological and pathophysiological roles of these receptor family members .

Pharmacokinetics

MTEP exhibits improved selectivity and central nervous system (CNS) bioavailability . It is systemically active, indicating that it can be distributed throughout the body and reach the CNS effectively . .

Result of Action

The molecular and cellular effects of MTEP’s action are diverse. It can reduce alcohol-seeking behavior in different rodent models of alcoholism . This effect is associated with the regulation of cortical glutamate systems, particularly those in olfactory-related regions . Moreover, MTEP has been shown to protect dopaminergic and noradrenergic neurons from toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MTEP. It’s important to note that the effectiveness of MTEP can vary depending on the strain of the experimental model, as observed in studies involving different strains of rats .

Análisis Bioquímico

Biochemical Properties

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole has been shown to interact with the metabotropic glutamate receptor 5 (mGluR5), a receptor involved in various brain functions, including memory, cognition, and motor behavior . The nature of these interactions involves the modulation of neuronal excitability, transmitter release, and long-term synaptic plasticity .

Cellular Effects

The effects of this compound on cells are largely dependent on its interaction with mGluR5. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of cortical glutamate systems, particularly those in olfactory-related regions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with mGluR5. This interaction can lead to changes in gene expression and enzyme activation or inhibition . For example, it has been shown to reduce ethanol self-administration in animal models through its interaction with mGluR5 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, particularly in relation to its stability and degradation. Specific details on its long-term effects on cellular function observed in in vitro or in vivo studies are currently limited .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, at certain doses, it has been shown to reduce alcohol-seeking behavior in different rodent models of alcoholism .

Metabolic Pathways

The metabolic pathways that this compound is involved in are largely related to its interaction with mGluR5

Transport and Distribution

It is known to interact with mGluR5, which could potentially influence its localization or accumulation .

Subcellular Localization

Given its interaction with mGluR5, it is likely that it may be localized to areas where this receptor is present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole typically involves the formation of the thiazole and oxazole rings through cyclization reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For the oxazole ring, the Fischer oxazole synthesis can be employed, which involves the cyclization of α-haloketones with amides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparación Con Compuestos Similares

Similar Compounds

Thiazole Derivatives: Compounds like 2-Aminothiazole and 4-Methylthiazole share the thiazole ring structure.

Oxazole Derivatives: Compounds such as 2-Methyl-4-oxazole and 5-Phenyl-2-oxazole share the oxazole ring structure.

Uniqueness

What sets 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole apart is the combination of both thiazole and oxazole rings in a single molecule

Propiedades

IUPAC Name |

5-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-7(3-9-11-5)8-4-12-6(2)10-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEMBDYIVOPXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C2=CSC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2808095.png)

![tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate](/img/structure/B2808097.png)

![3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2808099.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2808103.png)

![2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2808106.png)

![2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2808109.png)

![tert-Butyl [4-(3-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2808111.png)

![4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2808113.png)